CP-775146

Content Navigation

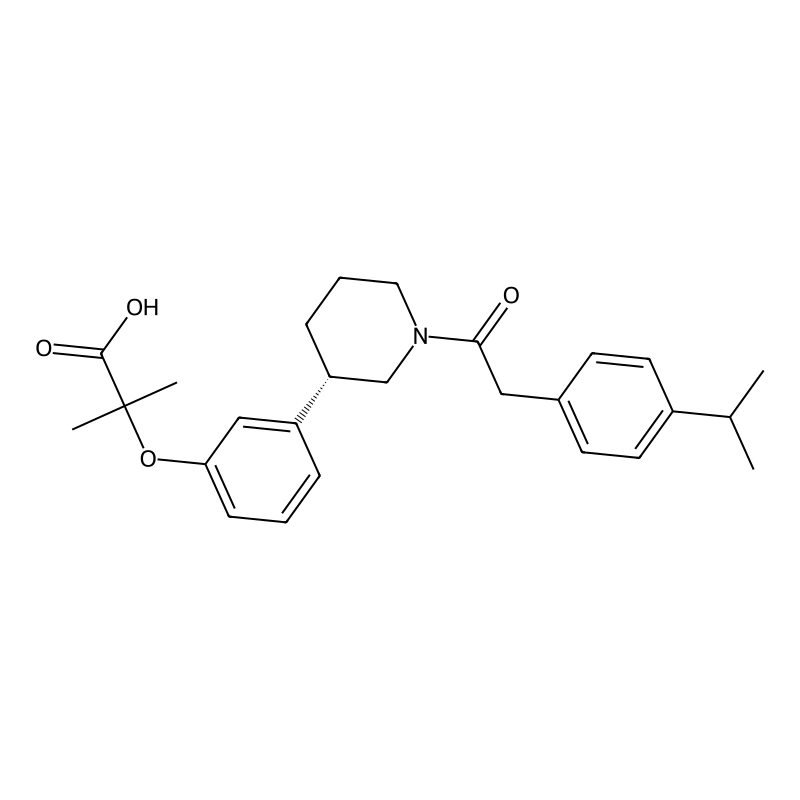

CP-775146 (CAS 702680-17-9) addresses the key limitations of legacy PPARα agonists: micromolar potency, off-target PPARγ/RXR cross-reactivity, and dose-limiting toxicities. As a highly selective (>400-fold) piperidine-based agonist, it provides unambiguous PPARα-driven metabolic phenotyping. • Nanomolar affinity and robust co-activator recruitment, suitable for SPR and crystallography. • 73% TG reduction at 2 mg/kg/day, enabling safe dose-sparing in vivo studies. • Reliable high-purity supply for NAFLD, obesity, and dyslipidemia research.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

CP-775146 (CAS 702680-17-9) is a highly potent, piperidine-derived synthetic agonist of the peroxisome proliferator-activated receptor alpha (PPARα). Developed to overcome the limitations of classical fibrate drugs, this compound serves as a critical procurement choice for researchers requiring strict target selectivity and robust in vivo efficacy. It is characterized by its nanomolar binding affinity, specific electrostatic stabilization of the PPARα ligand-binding pocket, and its ability to drive robust co-activator peptide recruitment. For industrial and academic buyers, CP-775146 provides a highly bioavailable, low-dose tool compound optimized for investigating lipid homeostasis, hepatic β-oxidation, and metabolic syndrome without the confounding off-target effects typical of earlier-generation modulators[1].

Research Fit

Generic substitution with classical PPARα agonists, such as fenofibrate or Wy-14643, frequently compromises experimental integrity and process reproducibility. Fenofibrate and related fibrates are weak agonists with micromolar potencies (EC50 ~30 μM), requiring high dosing that often triggers off-target muscle or cardiac toxicities in vivo [1]. Furthermore, the widely used legacy probe Wy-14643 has been shown to cross-react with PPARγ and retinoid X receptors (RXRs), introducing significant transcriptional noise [2]. Procuring CP-775146 eliminates these liabilities by providing >400-fold selectivity over other PPAR isoforms, ensuring that observed metabolic phenotypes—such as triglyceride reduction or hepatic protection—are exclusively driven by PPARα activation.

Substitution Risk

References

- [1] Kane, C. D., et al. (2009). Molecular characterization of novel and selective peroxisome proliferator-activated receptor alpha agonists with robust hypolipidemic activity in vivo. Molecular Pharmacology, 75(2), 296-306.

- [2] Willems, S., & Zaienne, D. (2021). Targeting Nuclear Receptors in Neurodegeneration and Neuroinflammation. Journal of Medicinal Chemistry, 64(14), 9592-9638.

Isoform Selectivity & Binding Affinity

CP-775146 demonstrates exceptional binding affinity for PPARα with a Ki of 24.5 nM, while showing no observable affinity for PPARβ/δ and PPARγ (Kis > 10,000 nM) [1]. In contrast, classical fibrates like fenofibrate operate in the micromolar range, and legacy probes like Wy-14643 exhibit cross-reactivity with PPARγ and RXRs [2]. This strict selectivity margin ensures clean target engagement without confounding cross-activation.

| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity |

| Target Compound Data | Ki = 24.5 nM (PPARα); >10,000 nM (PPARγ/β) |

| Comparator Or Baseline | Fenofibrate: EC50 ~30 μM; Wy-14643: Off-target PPARγ/RXR activity |

| Quantified Difference | >400-fold selectivity for CP-775146 with orders of magnitude higher potency than fibrates. |

| Conditions | In vitro radioligand competitive binding assays |

Procuring a strictly selective agonist is essential to eliminate transcriptional noise and off-target toxicity in metabolic pathway mapping.

Fenofibrate EC50 30 μM

In Vivo Triglyceride Lowering

In murine models of dyslipidemia, acute administration of CP-775146 achieves a 73% reduction in plasma triglyceride levels at a highly dose-sparing concentration of just 2 mg/kg/day over two days [1]. Classical fibrates require significantly higher systemic doses (often >50 mg/kg) to achieve comparable lipid-lowering effects, which increases the risk of compound-induced hepatotoxicity or myopathy.

| Evidence Dimension | Plasma Triglyceride Reduction |

| Target Compound Data | 73% reduction at 2 mg/kg/day |

| Comparator Or Baseline | Classical fibrates (require high mg/kg dosing for similar efficacy) |

| Quantified Difference | Substantial dose-sparing advantage, achieving profound hypolipidemic effects at a fraction of the fibrate dose. |

| Conditions | C57BL/6 mice, 2-day acute dosing protocol |

Low-dose in vivo efficacy reduces the required material scale for animal studies and minimizes the risk of dose-dependent toxicological artifacts.

WY-14643: ~51-fold selective

Transcriptional Activation Potency

CP-775146 drives robust PPARα-mediated transcriptional activity in human HepG2 cell reporter assays, yielding an EC50 of 57 nM [1]. This nanomolar functional potency directly correlates with its ability to induce a unique conformational shift that stabilizes the receptor for prolonged co-activator recruitment, vastly outperforming the micromolar activation thresholds of generic fibrates.

| Evidence Dimension | Transcriptional Activation (EC50) |

| Target Compound Data | EC50 = 57 nM (human PPARα) |

| Comparator Or Baseline | Fenofibrate: EC50 ~30,000 nM (30 μM) |

| Quantified Difference | ~526-fold higher functional potency for CP-775146. |

| Conditions | HepG2 cell-based reporter transactivation assay |

High functional potency ensures reliable assay readouts and reproducible gene expression modulation in cell-based screening workflows.

Fenofibrate: 77% at 100 mg/kg (4 wk)

Pemafibrate: variable ALT effect in trials

WY-14643 shows delayed kinetics

Target Validation in Metabolic Syndrome

Because of its strict >400-fold selectivity for PPARα over PPARγ/β, CP-775146 is the optimal choice for in vivo models of obesity, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia where dissecting the exact receptor contribution is critical to the study's integrity [1].

Co-Activator Recruitment and Structural Assays

The unique piperidine scaffold of CP-775146 stabilizes the PPARα ligand-binding pocket to facilitate robust co-activator peptide recruitment. It is highly recommended for biochemical assays, surface plasmon resonance (SPR), or crystallography workflows requiring a stable, active receptor conformation [1].

Low-Dose In Vivo Pharmacology

For researchers needing to avoid the muscle and cardiac toxicities associated with high-dose fibrate administration, CP-775146 provides profound hypolipidemic effects (e.g., 73% TG reduction) at doses as low as 2 mg/kg/day, making it ideal for dose-sparing preclinical studies [1].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Wikipedia

Explore Compound Types